molecular formula C8H16ClN3O B6351816 [(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride CAS No. 1609388-35-3

[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride

Cat. No.: B6351816
CAS No.: 1609388-35-3
M. Wt: 205.68 g/mol
InChI Key: WEUCDSZRZWCHOX-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN3O and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound (1S)-1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride; 95% is 205.0981898 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-5(2)4-7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUCDSZRZWCHOX-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=NO1)CC(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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